molecular formula C19H23ClFN3O3S B11461431 Tert-butyl 4-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

Tert-butyl 4-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

Cat. No.: B11461431
M. Wt: 427.9 g/mol
InChI Key: HEAXKTDNRQIPKQ-UHFFFAOYSA-N
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Description

TERT-BUTYL 4-(5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE is a complex organic compound that features a piperidine ring, an oxadiazole moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 4-(5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with chlorinated aromatic compounds. The piperidine ring is then introduced through nucleophilic substitution reactions, followed by esterification to introduce the tert-butyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 4-(5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various heterocyclic derivatives.

Scientific Research Applications

TERT-BUTYL 4-(5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of TERT-BUTYL 4-(5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • TERT-BUTYL 4-(AZETIDIN-3-YL)PIPERIDINE-1-CARBOXYLATE
  • TERT-BUTYL 3-BROMO-2,5-DIHYDRO-1H-PYRROLE-1-CARBOXYLATE
  • TERT-BUTYL 4-(PYRROLIDIN-3-YL)PIPERIDINE-1-CARBOXYLATE

Uniqueness

TERT-BUTYL 4-(5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE is unique due to its combination of a piperidine ring, an oxadiazole moiety, and a tert-butyl ester group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C19H23ClFN3O3S

Molecular Weight

427.9 g/mol

IUPAC Name

tert-butyl 4-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate

InChI

InChI=1S/C19H23ClFN3O3S/c1-19(2,3)27-18(25)24-9-7-12(8-10-24)16-22-23-17(26-16)28-11-13-14(20)5-4-6-15(13)21/h4-6,12H,7-11H2,1-3H3

InChI Key

HEAXKTDNRQIPKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(O2)SCC3=C(C=CC=C3Cl)F

Origin of Product

United States

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